molecular formula C8H4ClF5 B7987697 1-Chloro-3-(pentafluoroethyl)-benzene CAS No. 309-13-7

1-Chloro-3-(pentafluoroethyl)-benzene

Cat. No.: B7987697
CAS No.: 309-13-7
M. Wt: 230.56 g/mol
InChI Key: KAKKMAHHSVWELB-UHFFFAOYSA-N
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Description

1-Chloro-3-(pentafluoroethyl)-benzene, also known as Chlorotrifluoropropane, is a hydrochlorofluorocarbon with the chemical formula C3H4F3Cl . It is a volatile derivative of propane and appears as a colorless, odorless non-flammable liquid .


Synthesis Analysis

The synthesis of this compound involves the use of 1,1,1,3,3-pentachloropropane (HCC-240fa) as a raw material through gas phase fluorine-chlorine exchange . This method has easy access to raw materials, high conversion rate, high selectivity, and industrial value . Another route of synthesis is by gas phase isomerization using HCFO-1233zd (E) as raw material .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula (E)CF3-CH=CClH . The compound exists as E- (cis-) and Z- (trans-) isomers .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 130 g/mol . It has a boiling point of 19 °C / 66 °F and a freezing point of -107 °C / -161 °F . The vapor pressure at 68 °F [20°C] is 106.3 kPa / 15.4 psia and the liquid density at 68 °F [20°C] is 1.296 g/ml / 10.83 lb/gal .

Scientific Research Applications

  • Electropolymerization : Abedin et al. (2004) reported the electropolymerization of benzene in a room temperature ionic liquid containing pentafluoroethyl groups. This process leads to the formation of poly(para)phenylene, demonstrating the potential of such chemicals in polymer synthesis under mild conditions (Abedin, Borissenko & Endres, 2004).

  • Synthesis of Fluorine-Containing Polymers : Fitch et al. (2003) synthesized highly fluorinated monomers, including derivatives of pentafluorophenyl, which can react with diphenols to create soluble, hydrophobic, low-dielectric polyethers. These materials exhibit moderate thermal stability and are useful in applications requiring low dielectric constants (Fitch et al., 2003).

  • Trifluoromethylation of Aromatic Compounds : Mejía and Togni (2012) utilized a hypervalent iodine reagent for trifluoromethylation of aromatic compounds, indicating the role of fluorinated benzene derivatives in facilitating such chemical transformations (Mejía & Togni, 2012).

  • Nucleophilic Aromatic Substitution Reactions : Ajenjo et al. (2016) prepared 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene through various methods and subjected it to nucleophilic aromatic substitution, yielding novel (pentafluorosulfanyl)benzenes. This highlights the adaptability of fluorinated benzenes in synthesizing diverse chemical structures (Ajenjo, Greenhall, Zarantonello & Beier, 2016).

  • Cationic Polymerizations : Dittmer, Pask, and Nuyken (1992) explored the interaction of 1,4‐bis(1‐methoxy‐1‐methylethyl)benzene with BCl3, representing a novel generation of inifers (initiator/transfer agents) for cationic polymerizations, showing the utility of halogenated benzenes in polymer chemistry (Dittmer, Pask & Nuyken, 1992).

Safety and Hazards

Chlorotrifluoropropane is acutely toxic and upon heating to decomposition, it will emit chlorine and fluorine gases, both of which can be toxic to living organisms at low concentrations . It is also classified as a skin irritant and may cause respiratory irritation .

Future Directions

The future research focuses in the field of 1-Chloro-3-(pentafluoroethyl)-benzene are the development of high-activity non-chromium catalysts and the development of new application technologies for HCFO-1233zd . It is mainly used as a foaming agent and heat transfer fluid, and also as a cleaning agent .

Properties

IUPAC Name

1-chloro-3-(1,1,2,2,2-pentafluoroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF5/c9-6-3-1-2-5(4-6)7(10,11)8(12,13)14/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKKMAHHSVWELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587768
Record name 1-Chloro-3-(pentafluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309-13-7
Record name 1-Chloro-3-(pentafluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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